Cas no 477710-10-4 (N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide)

N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide is a specialized organic compound featuring a sulfinyl linker and phenylacetamide moiety, offering potential utility in pharmaceutical and agrochemical research. The 4-chlorophenyl group enhances electrophilic reactivity, while the sulfinyl bridge provides stability and controlled reactivity, making it suitable for selective modifications. Its structural complexity allows for applications in drug discovery, particularly as an intermediate in synthesizing bioactive molecules. The compound's well-defined stereochemistry and purity ensure reproducibility in synthetic pathways. Its balanced lipophilicity and polarity may also facilitate bioavailability studies. This compound is primarily of interest to researchers exploring sulfoxide-based scaffolds for therapeutic or catalytic applications.
N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide structure
477710-10-4 structure
Product Name:N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide
CAS No:477710-10-4
MF:C16H16ClNO2S
MW:321.8217420578
CID:5013079
Update Time:2025-10-29

N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide
    • N-[2-(4-chlorobenzenesulfinyl)ethyl]-2-phenylacetamide
    • N-{2-[(4-chlorophenyl)sulfinyl]ethyl}-2-phenylacetamide
    • Oprea1_701424
    • MLS000326062
    • HMS2279O17
    • SMR000170224
    • N-(2-(4-chlorophenylsulfinyl)ethyl)-2-phenylacetamide
    • Inchi: 1S/C16H16ClNO2S/c17-14-6-8-15(9-7-14)21(20)11-10-18-16(19)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)
    • InChI Key: QHHSPKCKLQDIDS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(CCNC(CC1C=CC=CC=1)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 350
  • XLogP3: 2.5
  • Topological Polar Surface Area: 65.4

N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674525-1mg
N-(2-((4-chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide
477710-10-4 98%
1mg
¥535 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674525-2mg
N-(2-((4-chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide
477710-10-4 98%
2mg
¥619 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674525-5mg
N-(2-((4-chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide
477710-10-4 98%
5mg
¥617 2023-04-14

N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide Related Literature

Additional information on N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide

Comprehensive Guide to N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide (CAS 477710-10-4): Properties, Applications, and Research Insights

N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide (CAS 477710-10-4) is a specialized organic compound gaining attention in pharmaceutical research and fine chemical synthesis. This sulfoxide-containing amide derivative exhibits unique structural features that make it valuable for various scientific applications. With the growing interest in sulfoxide-based compounds and their biological activities, this particular molecule has become subject to increasing research focus.

The molecular structure of N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide combines a phenylacetamide moiety with a 4-chlorophenylsulfinyl group, creating interesting electronic properties. Researchers are particularly interested in its potential as a chiral building block for drug development, given the importance of sulfoxides in modern medicinal chemistry. The compound's CAS 477710-10-4 serves as a unique identifier in chemical databases and research literature.

Recent studies highlight the compound's relevance in developing new enzyme inhibitors and receptor modulators, aligning with current trends in targeted drug discovery. The pharmaceutical industry shows particular interest in such sulfinyl-containing compounds due to their potential metabolic stability and bioavailability advantages. Analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry are typically employed to characterize this compound and ensure purity.

The synthesis of N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide typically involves multi-step organic reactions, with careful control of oxidation conditions to achieve the desired sulfoxide functionality. Process optimization remains an active area of research, particularly focusing on green chemistry approaches and catalytic methods that reduce environmental impact. These developments respond to growing concerns about sustainable chemical production.

From a commercial perspective, CAS 477710-10-4 is primarily supplied to research institutions and pharmaceutical developers. Market analysts note increasing demand for such specialized intermediates, driven by expansion in drug discovery programs worldwide. Proper storage conditions typically recommend protection from moisture and light to maintain compound stability over time.

Current research directions explore the compound's potential in addressing neurological targets and inflammatory pathways, reflecting broader therapeutic trends. The unique electronic properties of the sulfinyl group may contribute to specific molecular interactions of interest in these areas. Researchers emphasize the need for comprehensive structure-activity relationship studies to fully understand this compound's potential.

Quality control protocols for N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-phenylacetamide typically include rigorous purity assessments and chiral analysis when applicable. The compound's stability under various conditions remains an important consideration for both research and potential development purposes. These factors contribute to its value as a research chemical in academic and industrial settings.

As the scientific community continues to explore sulfur-containing bioactive compounds, materials like CAS 477710-10-4 gain prominence in chemical libraries. Future research may reveal additional applications in material science or as intermediates for more complex molecular architectures. The compound represents an interesting case study in the design of functionalized amide derivatives with potential pharmacological relevance.

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